molecular formula C14H14ClN3O B11174839 2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No.: B11174839
M. Wt: 275.73 g/mol
InChI Key: DBSFWCCAQUWGHD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylpyrimidinyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification to obtain a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality. Industrial methods may also include advanced purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and pyrimidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
  • 2-[(1H-pyrrolo[2,3-B]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl ring Hex-1-enyl]methyl]piperazin-1-yl]benzoic acid

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide stands out due to its specific structural features and chemical properties

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C14H14ClN3O/c1-9-7-10(2)17-14(16-9)18-13(19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17,18,19)

InChI Key

DBSFWCCAQUWGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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